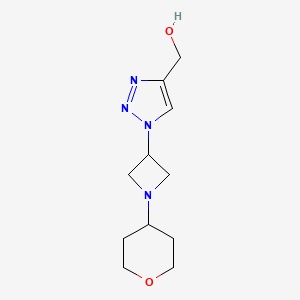
(1-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Übersicht
Beschreibung
(1-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C11H18N4O2 and its molecular weight is 238.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both a triazole and azetidine moiety suggests diverse interactions with biological targets, which could lead to various therapeutic applications.
Structural Characteristics
The compound comprises:
- Tetrahydro-2H-pyran : A cyclic ether that may enhance solubility and stability.
- Azetidine ring : A four-membered nitrogen-containing ring that can influence the compound's pharmacological properties.
- Triazole group : Known for its role in drug design, particularly in enhancing bioactivity and binding affinity to biological targets.
Biological Activity
Research indicates that the compound may exhibit several biological activities, including:
- Antiviral Properties : The triazole moiety is associated with antiviral activity against various viruses, including HIV and HCV. Studies have shown that similar compounds can inhibit viral replication by targeting specific enzymes involved in viral life cycles .
- Antimicrobial Effects : Compounds with similar structures have demonstrated activity against multiple bacterial strains, including resistant strains like MRSA. The azetidine ring contributes to the antimicrobial properties by interacting with bacterial cell membranes .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Binding to viral or bacterial enzymes, thereby inhibiting their function.
- Cell Membrane Interaction : Disruption of microbial cell membranes due to the hydrophobic nature of the tetrahydropyran and azetidine components.
Case Studies
Several studies highlight the biological efficacy of structurally related compounds:
Study 1: Antiviral Activity
A series of triazole derivatives were synthesized and evaluated for their antiviral properties. Compounds similar to our target exhibited significant inhibition against HCV with EC50 values below 1 μM and high selectivity indices (SI) indicating low cytotoxicity .
Study 2: Antimicrobial Efficacy
In a comparative analysis, derivatives containing azetidine rings showed potent activity against both Gram-positive and Gram-negative bacteria. MIC values ranged from 0.5 to 8 μg/mL, demonstrating effective inhibition of bacterial growth .
Data Table: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity | EC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| Target Compound | Triazole, Azetidine, Tetrahydropyran | Antiviral, Antimicrobial | < 1 | > 20 |
| Compound A | Triazole Derivative | Antiviral (HCV) | 0.5 | > 25 |
| Compound B | Azetidine Derivative | Antimicrobial (MRSA) | 2 | > 15 |
Eigenschaften
IUPAC Name |
[1-[1-(oxan-4-yl)azetidin-3-yl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c16-8-9-5-15(13-12-9)11-6-14(7-11)10-1-3-17-4-2-10/h5,10-11,16H,1-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVIUBBPSTVXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(C2)N3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















